molecular formula C9H18N2O4S B213023 3,3-Dimethyl-1-(methylsulfonyl)-2-butanone O-((methylamino)carbonyl)oxime CAS No. 39184-59-3

3,3-Dimethyl-1-(methylsulfonyl)-2-butanone O-((methylamino)carbonyl)oxime

Cat. No.: B213023
CAS No.: 39184-59-3
M. Wt: 250.32 g/mol
InChI Key: PZOIECHFNQBYRT-XFFZJAGNSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopies . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

Chemical reactions involving the compound can be studied using various techniques. For example, the oxidation of alcohols to ketones or aldehydes is a common reaction in organic chemistry .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Oxetane Ring Utility in Drug Discovery : The oxetane ring, a feature in the structure of the compound, is significant in drug discovery as a bioisostere for the geminal dimethyl group and the carbonyl group. A method to access diverse 3-aminooxetanes is described through the reactivity of oxetan-3-tert-butylsulfinimine, which is structurally related to the compound (Hamzik & Brubaker, 2010).

  • Synthesis of Vinylsulfones and Vinylsulfonamides : The compound is related to vinylsulfones and vinylsulfonamides, which have broad biological activities and utility in synthetic organic chemistry. A protocol for the synthesis of low molecular weight representatives like 1-(methylsulfonyl)-1-propene is outlined, relevant to the understanding of the compound's synthesis and properties (Kharkov University Bulletin Chemical Series, 2020).

Chemical Reactions and Mechanisms

  • Mechanisms of Intramolecular Cyclization : The study of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones, closely related to the compound, reveals insights into the mechanisms of intramolecular cyclization under various conditions. This includes the reactivity of the ketone, enol, and enolate forms, offering a deeper understanding of the chemical behaviors of such compounds (Ning, Otani, & Ohwada, 2018).

  • Microwave-Assisted Cleavage of Oximes : The microwave-assisted cleavage of oximes, which can be structurally related to the compound , highlights an important chemical reaction process. This method converts oximes into their parent carbonyl compounds, which is relevant to understanding the reactivity of similar compounds (Khazaei & Manesh, 2005).

Atmospheric Chemistry

  • Relevance in Atmospheric Chemistry : The study of dimethyl sulfide (DMS), which shares a similar sulfone group with the compound, provides insights into atmospheric chemistry, particularly in aerosol formation and cloud formation processes. The oxidation pathways and mechanisms of DMS in the atmosphere are important for understanding the environmental impact of similar organosulfur compounds (Mardyukov & Schreiner, 2018).

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. These studies might involve determining the compound’s LD50 (the lethal dose for 50% of a population), its potential for causing cancer (carcinogenicity), or its effects on reproduction .

Future Directions

Future directions could involve finding new synthetic routes for the compound, discovering new reactions it can undergo, or finding new applications for the compound in fields such as medicine or materials science .

Properties

CAS No.

39184-59-3

Molecular Formula

C9H18N2O4S

Molecular Weight

250.32 g/mol

IUPAC Name

[(E)-(3,3-dimethyl-1-methylsulfonylbutan-2-ylidene)amino] N-methylcarbamate

InChI

InChI=1S/C9H18N2O4S/c1-9(2,3)7(6-16(5,13)14)11-15-8(12)10-4/h6H2,1-5H3,(H,10,12)/b11-7-

InChI Key

PZOIECHFNQBYRT-XFFZJAGNSA-N

Isomeric SMILES

CC(C)(C)/C(=N\OC(=O)NC)/CS(=O)(=O)C

SMILES

CC(C)(C)C(=NOC(=O)NC)CS(=O)(=O)C

Canonical SMILES

CC(C)(C)C(=NOC(=O)NC)CS(=O)(=O)C

Pictograms

Acute Toxic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-1-(methylsulfonyl)-2-butanone O-((methylamino)carbonyl)oxime
Reactant of Route 2
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3,3-Dimethyl-1-(methylsulfonyl)-2-butanone O-((methylamino)carbonyl)oxime

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